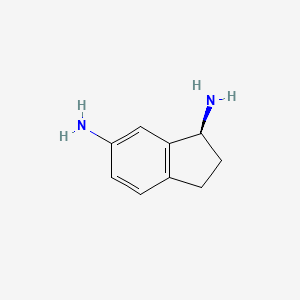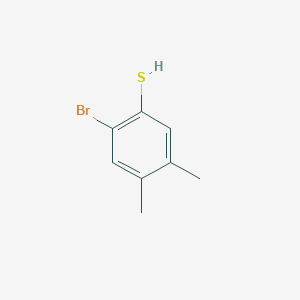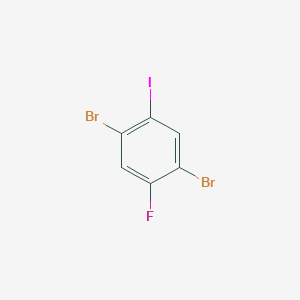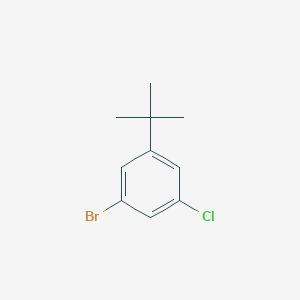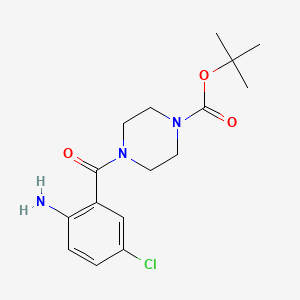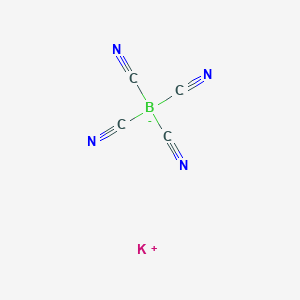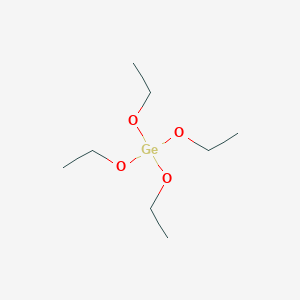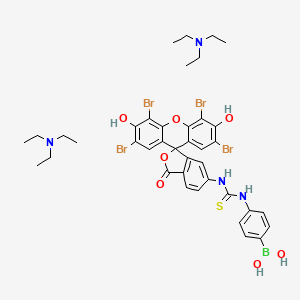
Diphenylgermane
Descripción general
Descripción
Diphenylgermane is an organogermanium compound with the chemical formula (C6H5)2Ge. It is a derivative of germanium, where two phenyl groups are bonded to a germanium atom.
Aplicaciones Científicas De Investigación
Diphenylgermane has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a precursor for other organogermanium compounds.
Biology: Research is ongoing into its potential biological activities and its use in developing new pharmaceuticals.
Medicine: Some studies suggest that organogermanium compounds may have therapeutic properties, including anti-cancer and immunomodulatory effects.
Industry: It is used in the production of semiconductors, optical materials, and as a catalyst in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenylgermane can be synthesized through several methods. One common route involves the reaction of germanium tetrachloride (GeCl4) with phenylmagnesium bromide (C6H5MgBr) in an ether solvent. The reaction proceeds as follows:
GeCl4+2C6H5MgBr→(C6H5)2Ge+2MgBrCl
This reaction typically requires an inert atmosphere and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of diphenylgermanium often involves the use of germanium dioxide (GeO2) as a starting material. The germanium dioxide is first reduced to germanium metal, which is then reacted with phenyl halides under controlled conditions to produce diphenylgermanium .
Análisis De Reacciones Químicas
Types of Reactions
Diphenylgermane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form diphenylgermanium oxide.
Reduction: Reduction reactions can convert it to other organogermanium compounds.
Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions include diphenylgermanium oxide, diphenylgermanium hydride, and various substituted diphenylgermanium compounds .
Mecanismo De Acción
The mechanism of action of diphenylgermanium involves its interaction with various molecular targets. In biological systems, it is believed to interact with cellular proteins and enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence oxidative stress pathways and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyltin dichloride: Similar in structure but contains tin instead of germanium.
Triphenylgermanium chloride: Contains three phenyl groups bonded to germanium.
Diethylgermanium dichloride: Contains ethyl groups instead of phenyl groups.
Uniqueness
Diphenylgermane is unique due to its specific chemical properties, such as its reactivity and stability. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and industrial applications .
Propiedades
IUPAC Name |
diphenylgermane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Ge/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAOPXAHIPYOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[GeH2]C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Ge | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1675-58-7 | |
| Record name | Diphenylgermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


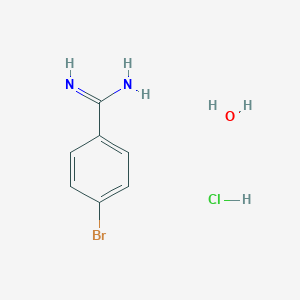
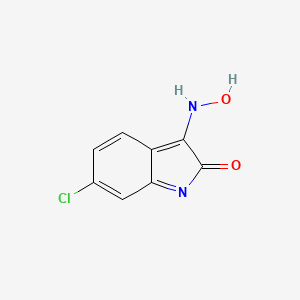

![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B7984346.png)
